molecular formula C22H21NO4S B3555595 METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3555595
M. Wt: 395.5 g/mol
InChI Key: SPQCPKWDMNYBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its complex structure, which includes multiple functional groups such as ester, amide, and phenyl groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction using a phenyl derivative.

    Amidation reaction:

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-METHOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
  • METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 5-methyl-4-(4-methylphenyl)-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-14-9-11-16(12-10-14)19-15(2)28-21(20(19)22(25)26-3)23-18(24)13-27-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQCPKWDMNYBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

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